Critical Intermediate for Optimizing Anti-C. difficile FabK Inhibitors with Nanomolar Potency
Derivatives of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol are central to a series of *C. difficile* FabK inhibitors. The parent compound in this series, 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea, displayed selective FabK inhibition and promising whole-cell antibacterial activity in the low micromolar range [1]. Subsequent optimization of this series, while keeping the 4-(4-bromophenyl)-imidazole tail group constant, led to new analogs with improved biochemical activity. Notably, compounds 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea and 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)urea exhibited potent CdFabK inhibition [1].
| Evidence Dimension | Inhibition of C. difficile enoyl-ACP reductase II (FabK) enzyme |
|---|---|
| Target Compound Data | Derivative IC50 = 0.10 to 0.24 μM |
| Comparator Or Baseline | Parent derivative (1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea) IC50 not explicitly stated but is 5-10 fold less active |
| Quantified Difference | 5 to 10-fold improvement in biochemical activity |
| Conditions | In vitro biochemical assay against purified CdFabK enzyme |
Why This Matters
This demonstrates that the 4-(4-bromophenyl)imidazole core is a validated, privileged scaffold for this target, and the target compound is the essential building block for synthesizing the most potent analogs, providing a clear path for medicinal chemists to build upon a proven chemical series.
- [1] Norseeda, K., et al. (2023). Synthesis and evaluation of phenylimidazole FabK inhibitors as new Anti-C. difficile agents. Bioorganic & Medicinal Chemistry, 88-89, 117330. View Source
